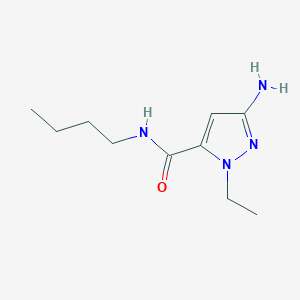
2-Chloro-1,6-naphthyridin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound with a molecular formula of C8H5ClN2O. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Due to its unique chemical properties, 2-Chloro-1,6-naphthyridin-5(6H)-one has been extensively studied in scientific research for its potential applications in various fields.
Scientific Research Applications
Chemical Synthesis and Derivative Development
2-Chloro-1,6-naphthyridin-5(6H)-one serves as a key intermediate in the synthesis of various chemical derivatives. For instance, Nemazany and Haider (1997) demonstrated its utility in producing amino derivatives of 1,6-naphthyrid-5(6H)-one, which are valuable in organic synthesis (Nemazany & Haider, 1997). Similarly, Montoir et al. (2014) described its role in the synthesis of functionalized 1,6-naphthyridones through Suzuki–Miyaura cross-coupling reactions, showcasing its versatility in organic chemistry (Montoir, Tonnerre, Duflos & Bazin, 2014).
Crystallographic and Structural Studies
The compound is also instrumental in crystallographic studies. Guillon et al. (2017) used it to understand the structural properties of naphthyridinone derivatives, contributing to the knowledge of molecular architecture and potential pharmaceutical applications (Guillon, Montoir, Marchivie, Duflos & Bazin, 2017).
Ligand Development and Complex Formation
In coordination chemistry, 2-Chloro-1,6-naphthyridin-5(6H)-one acts as a precursor for ligand development. Singh and Thummel (2009) demonstrated its use in constructing new bidentate and tridentate ligands for Ru(II) complexes, emphasizing its potential in developing metal complexes for various applications (Singh & Thummel, 2009).
Catalysis and Chemical Transformation
The compound is also pivotal in catalysis and chemical transformations. For example, Fujita et al. (2014) explored its role in homogeneous perdehydrogenation and perhydrogenation of fused bicyclic N-heterocycles, catalyzed by iridium complexes. This research underscores its importance in advanced catalytic processes (Fujita, Tanaka, Kobayashi & Yamaguchi, 2014).
Novel Synthesis Methods
Innovative synthesis methods involving 2-Chloro-1,6-naphthyridin-5(6H)-one are continuously developed. Mukhopadhyay, Das, and Butcher (2011) reported a catalyst-free synthesis of naphthyridines in an aqueous medium, highlighting the compound's role in environmentally friendly chemical processes (Mukhopadhyay, Das & Butcher, 2011).
properties
IUPAC Name |
2-chloro-6H-1,6-naphthyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-5-6(11-7)3-4-10-8(5)12/h1-4H,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXBZXAQIXVLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,6-naphthyridin-5(6H)-one | |
CAS RN |
1260672-66-9 |
Source


|
| Record name | 2-chloro-1,6-naphthyridin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-Carbamoyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B2556106.png)

![3-isopentylbenzo[d]oxazol-2(3H)-one](/img/structure/B2556113.png)
![1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2556114.png)


![3-{[4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-1-phenyl-1-propanone](/img/structure/B2556117.png)

![3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2556120.png)


![(11bS)-N-(2-Benzoylphenyl)-3,5-dihydro-4H-Dinaphth[2,1-c:1',2'-e]azepine-4-acetamide](/img/structure/B2556126.png)

